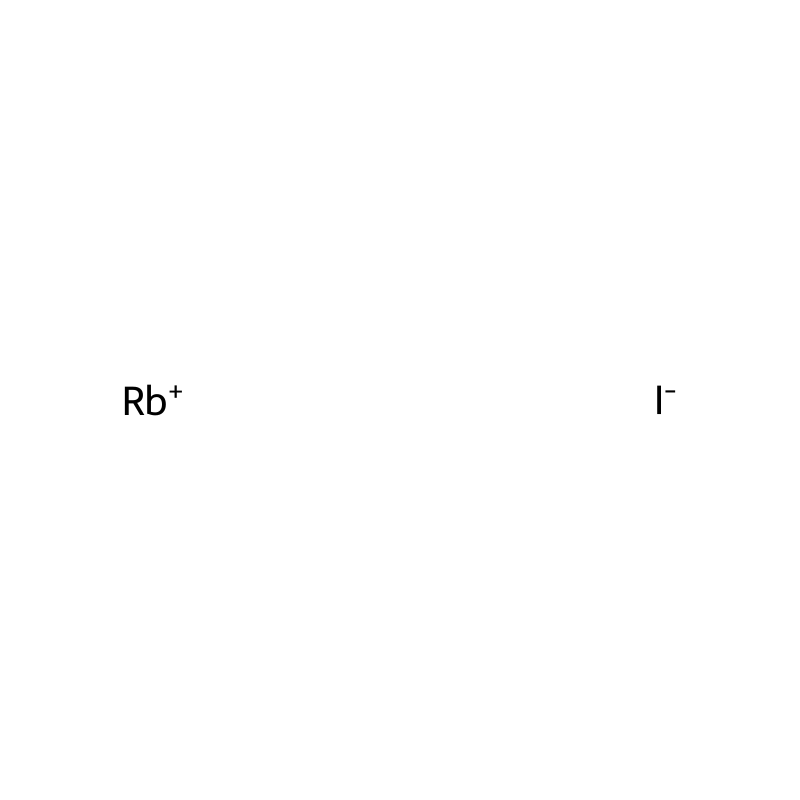Rubidium iodide
IR

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
IR
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Crystal Scintillation Counters
Rubidium iodide possesses excellent scintillation properties, meaning it emits light when exposed to ionizing radiation like gamma rays. This property makes it a valuable material for crystal scintillation counters. These detectors convert the energy of incoming radiation into light pulses, which are then amplified and measured to assess the radiation's intensity and type. Rubidium iodide counters are particularly useful for detecting low-energy gamma rays, making them valuable in applications like:
- Nuclear medicine: Imaging techniques like Positron Emission Tomography (PET) often utilize Rubidium-82 (82Rb) as a radioactive isotope and scintillation detectors to image biological processes within the body .
- Environmental monitoring: Detecting radioactive pollution requires sensitive equipment, and Rubidium iodide counters can be valuable tools for environmental monitoring purposes.
Perovskite Solar Cells
Perovskite solar cells are a promising technology for harnessing solar energy. Researchers are exploring ways to improve their efficiency and stability. Recent studies have shown that doping perovskite materials with Rubidium iodide (RbI) can enhance their performance. RbI doping has been shown to:
Rubidium iodide is an inorganic compound with the chemical formula RbI. It is classified as an iodide and appears as a white crystalline solid. Rubidium iodide has a melting point of approximately 647°C and a boiling point of about 1300°C, with a density of 3550 kg/m³ . The oxidation state of rubidium in this compound is +1, indicating that it forms a stable ionic bond with iodine . Rubidium iodide is known for its high solubility in water and its use in various applications, including optics and electronics.
- Reaction with Hydroiodic Acid:This reaction involves the neutralization of rubidium hydroxide with hydroiodic acid, resulting in the formation of rubidium iodide and water .
- Neutralization with Rubidium Carbonate:This method involves the reaction between rubidium carbonate and hydroiodic acid .
- Direct Reaction with Iodine:Rubidium metal reacts vigorously with iodine to produce rubidium iodide .
- Reactions with Water:
Rubidium metal reacts exothermically with water to form rubidium hydroxide and hydrogen gas:This reaction illustrates the reactivity of rubidium, which is less vigorous than that of cesium but more so than potassium .
The synthesis of rubidium iodide can be achieved through various methods:
- Neutralization Reactions: As previously mentioned, reacting rubidium hydroxide or carbonate with hydroiodic acid is a common laboratory method.
- Direct Combination: The direct reaction of elemental rubidium with iodine is another method but is less commonly used due to safety concerns associated with handling reactive metals.
Purification typically involves recrystallization from aqueous solutions to obtain high-purity rubidium iodide crystals .
Rubidium iodide has several applications across different fields:
- Optics: It is used in the manufacture of optical devices due to its unique refractive properties.
- Electronics: Rubidium iodide is utilized in various electronic components, including semiconductors and lasers.
- Research: It serves as a reagent in chemical synthesis and studies involving halides.
- Medical
Rubidium iodide shares similarities with other alkali metal halides. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
|---|---|---|---|---|
| Rubidium Iodide | RbI | 647 | 1300 | High solubility; reactive metal |
| Potassium Iodide | KI | 681 | 1330 | More stable than rubidium iodide |
| Cesium Iodide | CsI | 621 | 1300 | Higher density; larger ionic radius |
| Sodium Iodide | NaI | 661 | 1300 | Commonly used in medical imaging |
Rubidium iodide stands out due to its specific reactivity profile among alkali metal halides, particularly its vigorous reactions with water and halogens compared to sodium and potassium iodides .








